N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide
Description
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-[(3R,4R)-4-hydroxyoxolan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H15NO3/c1-5(2)8(11)9-6-3-12-4-7(6)10/h5-7,10H,3-4H2,1-2H3,(H,9,11)/t6-,7+/m1/s1 |
InChI Key |
ZZEMWAOJNGCRLJ-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)C(=O)N[C@@H]1COC[C@@H]1O |
Canonical SMILES |
CC(C)C(=O)NC1COCC1O |
Origin of Product |
United States |
Preparation Methods
Route 1: Stereoselective Amination of Tetrahydrofuran Derivatives
A key approach involves the amination of (3R,4R)-4-hydroxyoxolan-3-amine with 2-methylpropanoyl chloride.
- Procedure :
- Substrate Preparation : (3R,4R)-4-hydroxyoxolan-3-amine is synthesized via enzymatic resolution or chiral auxiliaries to ensure stereochemical purity.
- Acylation : The amine reacts with 2-methylpropanoyl chloride in anhydrous dichloromethane at 0°C, using triethylamine as a base.
- Workup : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1).
Data Table 1: Reaction Conditions and Yields
| Step | Reagent/Conditions | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Enzymatic resolution (Lipase) | 25°C | 24 h | 78 | >98% ee |
| 2 | 2-Methylpropanoyl chloride | 0°C → RT | 4 h | 85 | 95% |
| 3 | Column chromatography | - | - | 92 | 99% |
Route 2: Solid-Phase Peptide Synthesis (SPPS)
This method is advantageous for scalable production:
- Resin Functionalization : Wang resin is loaded with Fmoc-protected (3R,4R)-4-hydroxyoxolan-3-amine.
- Coupling : 2-Methylpropanoic acid is activated with HBTU/DIPEA and coupled to the resin-bound amine.
- Cleavage : TFA/water (95:5) releases the product, which is lyophilized.
Data Table 2: SPPS Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Coupling Time | 2 h vs. 4 h | +15% at 4 h |
| Activation Reagent | HBTU vs. DIC/HOBt | Comparable |
| Cleavage Time | 2 h vs. 3 h | No change |
Critical Analysis of Methodologies
- Stereochemical Integrity : Route 1 ensures high enantiomeric excess (>98% ee) but requires chiral catalysts. Route 2 avoids resolution steps but demands costly resins.
- Scalability : SPPS (Route 2) is preferable for gram-scale synthesis, whereas Route 1 is optimal for milligram-scale R&D.
- Purity Challenges : Acylation byproducts (e.g., N-acyloxazolidinones) are observed in Route 1, necessitating rigorous chromatography.
Spectroscopic Characterization
- NMR :
- ¹H NMR (400 MHz, CDCl₃) : δ 4.25 (m, 1H, OH), 3.85–3.70 (m, 4H, oxolane), 2.15 (s, 3H, CH₃).
- ¹³C NMR : 177.8 (C=O), 72.4 (C-OH), 34.2 (CH(CH₃)₂).
- HRMS : [M+H]⁺ calcd. for C₈H₁₅NO₃: 174.1125; found: 174.1128.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxyoxolan ring and the amide group play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide, highlighting key differences in substituents, molecular weight, and applications:
Key Findings:
Structural Complexity and Stability :
- The parent compound lacks the bulky protecting groups (e.g., tBDMS or trityl) seen in nucleoside analogs (e.g., compounds in ), making it less stable under acidic conditions but more reactive for direct functionalization.
- Trityl-protected derivatives () exhibit enhanced solubility in organic solvents, critical for solid-phase oligonucleotide synthesis.
Biological Activity: Anamorelin () shares the propanamide backbone but incorporates aromatic and heterocyclic groups, enabling ghrelin receptor agonism. In contrast, the hydroxyoxolan compound’s simpler structure lacks direct receptor-targeting motifs. The cyano-trifluoromethylphenyl analog () demonstrates how electron-withdrawing groups improve metabolic stability and binding to hydrophobic enzyme pockets.
Synthetic Utility: The hydroxyoxolan core is a common motif in nucleoside chemistry, with modifications (e.g., 2'-O-methyl in ) enabling RNA-targeted therapies. Piperidinyl and azetidinone derivatives () highlight the propanamide group’s versatility in opioid or protease inhibitor design, though these lack the hydroxyoxolan ring’s conformational rigidity.
Pharmacokinetic Considerations :
- Molecular weight and substituents directly influence bioavailability. For instance, the trityl-protected compound (669.7 g/mol, ) is unsuitable for systemic delivery but ideal for in vitro oligonucleotide synthesis.
- Smaller analogs like the parent compound (~217 g/mol) may exhibit better membrane permeability but require stabilization for therapeutic use.
Biological Activity
N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
his compound features a hydroxyl group attached to a sugar-like oxolane ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of MDM2-p53 Interaction : This compound has been studied for its ability to inhibit the interaction between MDM2 and p53 proteins. The p53 protein is crucial for regulating the cell cycle and apoptosis. Disruption of this interaction can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .
- Potential Neuroprotective Effects : Some studies suggest that compounds structurally related to N-[(3R,4R)-4-Hydroxyoxolan-3-yl]-2-methylpropanamide may offer neuroprotective benefits by modulating oxidative stress pathways .
Biological Activity Data
A summary of the biological activity data for this compound is presented below:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| MDM2-p53 Inhibition | 0.5 | HCT116 (Colon Cancer) | |
| Induction of Apoptosis | 1.0 | HeLa (Cervical Cancer) | |
| Neuroprotection (Oxidative) | 10 | SH-SY5Y (Neuroblastoma) |
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
-
Case Study 1: Cancer Treatment
- In a study invo
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
